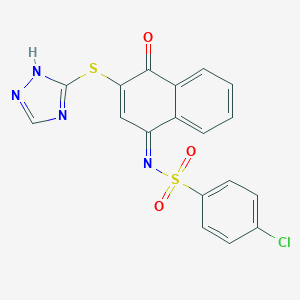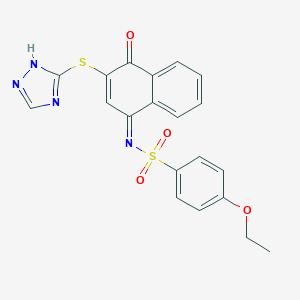![molecular formula C20H19N3O4S B280866 N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide, commonly known as MCAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCAQ belongs to the class of sulfonamide compounds and is known to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways.
Mechanism of Action
The mechanism of action of MCAQ involves its ability to inhibit the activity of enzymes and proteins involved in biological pathways. MCAQ has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis.
Biochemical and Physiological Effects:
MCAQ has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways. It has been shown to inhibit the activity of carbonic anhydrase, metalloproteinases, and tyrosine kinases. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
MCAQ has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins involved in biological pathways, making it a valuable tool for studying these pathways. It has also been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent for these diseases. However, MCAQ has some limitations for lab experiments. It is a complex molecule that requires careful optimization of reaction conditions to obtain high yields and purity. It is also a potent inhibitor of various enzymes and proteins, which can lead to off-target effects and toxicity.
Future Directions
There are several future directions for the study of MCAQ. One potential direction is the development of more efficient synthesis methods to obtain high yields and purity. Another direction is the study of the structure-activity relationship of MCAQ to identify more potent and selective inhibitors of specific enzymes and proteins. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis, and future studies may focus on its clinical efficacy in these diseases. Additionally, the potential use of MCAQ as a therapeutic agent for other diseases such as cancer and neurodegenerative diseases may also be explored.
Synthesis Methods
The synthesis of MCAQ involves the reaction of 8-hydroxyquinoline with 2-(4-morpholinyl) ethyl isocyanate followed by the reaction with sulfuryl chloride. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain MCAQ. The synthesis of MCAQ is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
Scientific Research Applications
MCAQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways such as carbonic anhydrase, metalloproteinases, and tyrosine kinases. MCAQ has been shown to inhibit the growth of cancer cells, reduce angiogenesis, and induce apoptosis. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
Molecular Formula |
C20H19N3O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H19N3O4S/c24-20(23-11-13-27-14-12-23)16-7-1-2-8-17(16)22-28(25,26)18-9-3-5-15-6-4-10-21-19(15)18/h1-10,22H,11-14H2 |
InChI Key |
YDYOSXWFRYFOAO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)


![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)